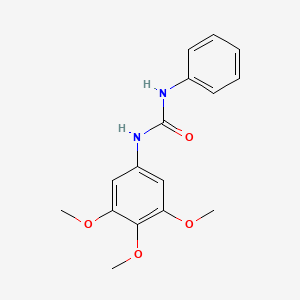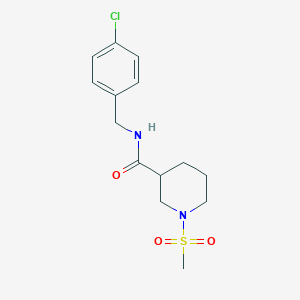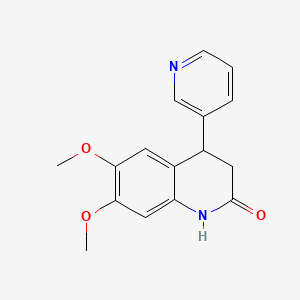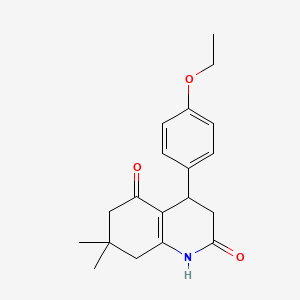![molecular formula C18H22ClNO B4412526 N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B4412526.png)
N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride
Overview
Description
N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride, also known as ALEPH, is a psychoactive compound that belongs to the family of phenethylamines. ALEPH is a relatively new compound that has gained popularity among researchers due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase heart rate and blood pressure. In addition, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride in lab experiments is its potency. This compound is a highly potent compound, which means that researchers can achieve significant effects with relatively small doses. However, one limitation of using this compound in lab experiments is its relatively short duration of action. This compound has a relatively short half-life, which means that its effects are relatively short-lived.
Future Directions
There are several future directions for research on N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the long-term effects of this compound use. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of cognitive disorders such as ADHD and depression.
Conclusion
In conclusion, this compound is a psychoactive compound that has gained popularity among researchers due to its unique properties and potential applications in various fields of research. This compound has been shown to exhibit potent psychostimulant effects and has potential applications in the treatment of cognitive disorders such as ADHD and depression. While there are limitations to using this compound in lab experiments, there are several future directions for research on this promising compound.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-1-phenylethanamine hydrochloride has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to exhibit potent psychostimulant effects, making it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. This compound has also been shown to have potential applications in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-3-13-20-18-11-9-16(10-12-18)14-19-15(2)17-7-5-4-6-8-17;/h3-12,15,19H,1,13-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJQOVJERWJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)

![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)


![6-(2-furyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4412498.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)
![N-allyl-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4412510.png)
![1-(4-ethoxyphenyl)-3-{[2-(4-methyl-1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412530.png)
